

Preclinical Safety and Toxicology of Meclizine Dihydrochloride Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *Meclizine Dihydrochloride Monohydrate*

Cat. No.: *B021617*

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This guide provides a comprehensive overview of the available preclinical safety and toxicology data for **meclizine dihydrochloride monohydrate**, an H1 antihistamine utilized for the management of motion sickness and vertigo. The information is intended for researchers, scientists, and drug development professionals, presenting a synthesis of acute toxicity, reproductive and developmental effects, and other relevant safety data.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period. For meclizine dihydrochloride, the primary measure of acute toxicity is the median lethal dose (LD50).

Data Presentation

Test	Species	Route of Administration	LD50	Reference
Acute Oral Toxicity	Mouse	Oral	1600 mg/kg	[1][2][3]
Acute Intraperitoneal Toxicity	Mouse	Intraperitoneal	625 mg/kg	[3]
Acute Oral Toxicity	Rat	Oral	5045 mg/kg	[4]
Acute Dermal Toxicity	Rabbit	Dermal	12800 mg/kg	[4]
Acute Inhalation Toxicity	Rat	Inhalation	1600 ppm (4h) (LCLo)	[4]

LCLo (Lowest published lethal concentration)

Experimental Protocols

While detailed experimental protocols for these specific LD50 studies are not extensively available in the public domain, a general methodology for an acute oral toxicity study (as per OECD Guideline 423) is described below.

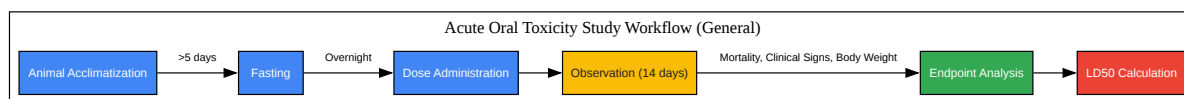
Objective: To determine the oral LD50 of a substance.

Animal Model: Typically, a rodent species such as mice or rats is used.

Methodology:

- **Animal Acclimatization:** Animals are acclimatized to laboratory conditions for at least 5 days.
- **Fasting:** Animals are fasted overnight prior to dosing.
- **Dose Administration:** A single dose of the test substance is administered via oral gavage.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.
- LD50 Calculation: The LD50 is calculated using appropriate statistical methods.



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Caption: Generalized workflow for an acute oral toxicity study.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with normal reproduction and development.

Data Presentation

Species	Dose	Key Findings	Reference
Rat	25-50 times the human dose	Cleft palate	[5] [6] [7]
Rat	Meclizine 37 mg/kg + Caffeine 30 mg/kg	Significant anti-fertility activity, reduced fetal body weight and length, reduced dam body weight gain, reduced absolute kidney and spleen weight. No increase in external or internal congenital anomalies.	[8]

Experimental Protocols

A study on female albino Wistar rats investigated the reproductive and developmental effects of a meclizine and caffeine combination.[\[8\]](#)

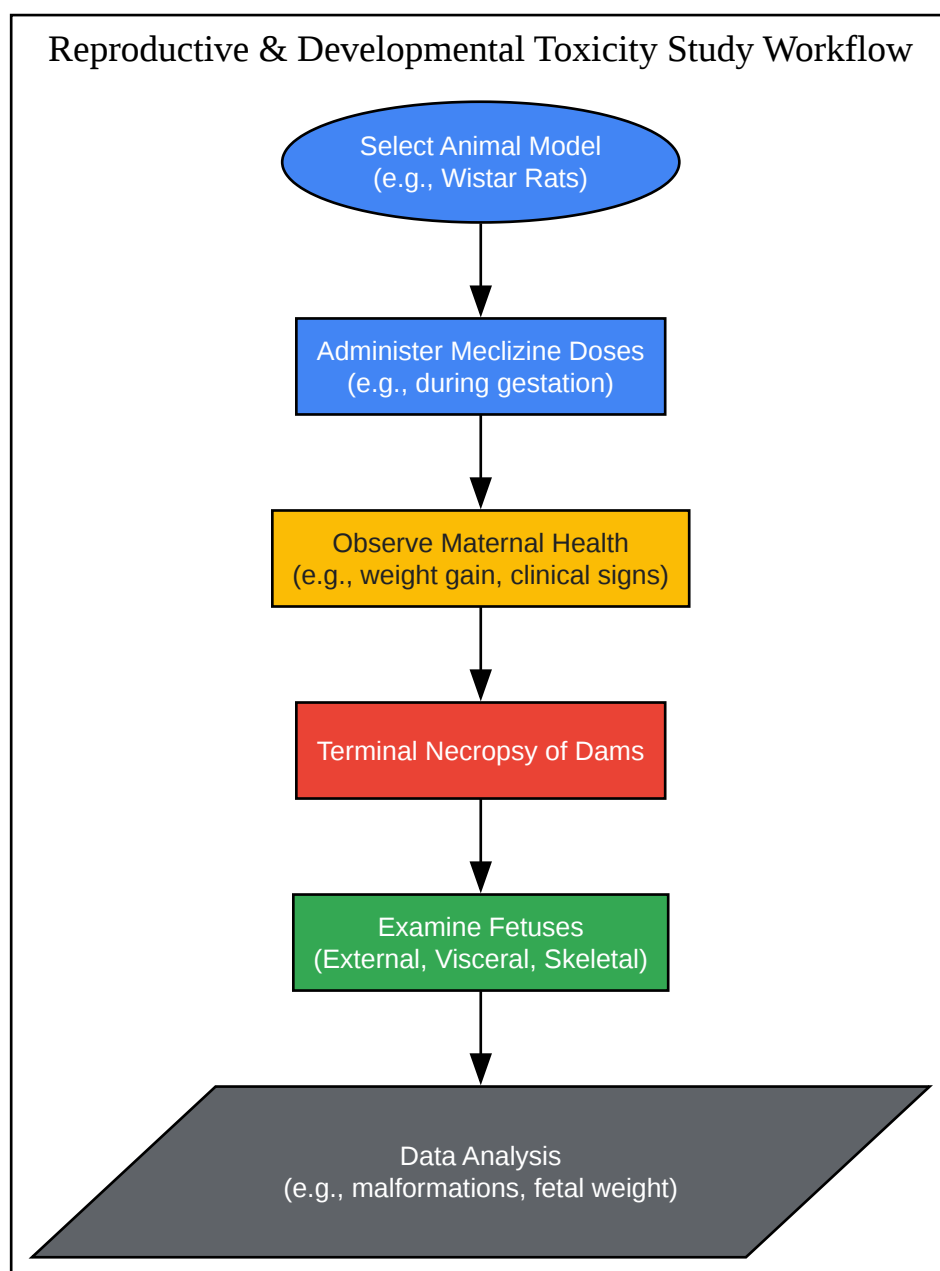
Objective: To evaluate the reproductive toxic effect of a meclizine and caffeine combination.

Animal Model: Female albino Wistar rats.

Methodology:

- Dose Groups:
 - Low Dose (LD): Meclizine 3.7 mg/kg and caffeine 3 mg/kg
 - Middle Dose (MD): Meclizine 37 mg/kg and caffeine 30 mg/kg
 - High Dose (HD): Meclizine 370 mg/kg and caffeine 300 mg/kg (removed due to severe maternal toxicity)
- Administration: The mixture was administered for 1-7 days for fertility studies and 8-14 days for embryotoxicity studies.

- Fertility Study Endpoints: Laparotomy was performed on day 10 of gestation to count the number of implants and corpora lutea, and to determine pre- and post-implantation losses.
- Embryotoxicity Study Endpoints: Fetuses were evaluated for external, skeletal, and visceral abnormalities. Dam body weight gain was also monitored.



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Caption: Workflow for a typical reproductive toxicity study.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations. Publicly available data on the genotoxicity of **meclizine dihydrochloride monohydrate** is limited. Safety data sheets often state "No data available".^{[1][2]}

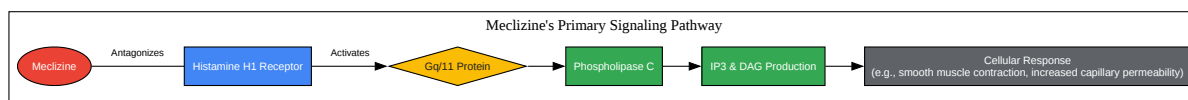
A standard battery of genotoxicity tests typically includes:

- A bacterial reverse mutation test (Ames test): To detect gene mutations.
- An in vitro mammalian cell chromosomal aberration test or an in vitro mouse lymphoma assay: To detect chromosomal damage.
- An in vivo genotoxicity test, such as a micronucleus test in rodents: To assess chromosomal damage in a whole animal system.

Without specific study reports, a definitive conclusion on the genotoxic potential of meclizine cannot be made.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming potential of a substance. According to available safety information, meclizine is not classified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).^[1] However, detailed long-term carcinogenicity bioassay reports in animals are not readily available in the public domain.



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Caption: Antagonistic action of meclizine on the H1 receptor pathway.

Conclusion

The available preclinical data indicate that **meclizine dihydrochloride monohydrate** has a low order of acute toxicity. Reproductive and developmental toxicity studies in rats have shown teratogenic effects (cleft palate) at doses significantly higher than those used in humans.[5][6][7] A combination study with caffeine also indicated potential anti-fertility and embryotoxic effects in rats.[8] There is a notable lack of publicly available, detailed genotoxicity and carcinogenicity studies, which represents a significant data gap in the comprehensive preclinical safety profile of this compound. Further research in these areas would be beneficial for a more complete risk assessment.

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